Journal Name:Food and Bioprocess Technology
Journal ISSN:1935-5130
IF:5.581
Journal Website:http://www.springer.com/food+science/journal/11947
Year of Origin:2008
Publisher:Springer New York
Number of Articles Per Year:189
Publishing Cycle:Quarterly
OA or Not:Not
Uncertainty Quantification for Molecular Property Predictions with Graph Neural Architecture Search
Food and Bioprocess Technology ( IF 5.581 ) Pub Date: 2023-07-19 , DOI: arxiv-2307.10438
Graph Neural Networks (GNNs) have emerged as a prominent class of data-driven methods for molecular property prediction. However, a key limitation of typical GNN models is their inability to quantify uncertainties in the predictions. This capability is crucial for ensuring the trustworthy use and deployment of models in downstream tasks. To that end, we introduce AutoGNNUQ, an automated uncertainty quantification (UQ) approach for molecular property prediction. AutoGNNUQ leverages architecture search to generate an ensemble of high-performing GNNs, enabling the estimation of predictive uncertainties. Our approach employs variance decomposition to separate data (aleatoric) and model (epistemic) uncertainties, providing valuable insights for reducing them. In our computational experiments, we demonstrate that AutoGNNUQ outperforms existing UQ methods in terms of both prediction accuracy and UQ performance on multiple benchmark datasets. Additionally, we utilize t-SNE visualization to explore correlations between molecular features and uncertainty, offering insight for dataset improvement. AutoGNNUQ has broad applicability in domains such as drug discovery and materials science, where accurate uncertainty quantification is crucial for decision-making.
Detail
Charge Transfer via Temporary Bonds in $C_{60} + C_{60}^+$ Molecular Collisions
Food and Bioprocess Technology ( IF 5.581 ) Pub Date: 2023-07-21 , DOI: arxiv-2307.11912
We present a theoretical description of resonant charge transfer in collisions of nano-particles, specifically for $C_{60} + C_{60}^+$ collisions. We predict that transient bonds between colliding fullerenes can significantly extend the interaction time, allowing for a greater probability of charge transfer. In our model, the dumbbell-shaped $(C_{60}-C_{60})^+$ quasi-molecule, that is temporarily formed during the collision, is described as a dynamic system of 120 zero-range potentials. Using this model, we calculate the exchange interaction between colliding fullerenes and subsequently determine the corresponding charge transfer cross sections at different collision velocities. Our results have been verified with data obtained from quantum molecular dynamics simulations of the fullerene collisions. The presented theoretical model provides a description of the experimental data on the $C_{60} + C_{60}^+ $ resonant charge transfer collision through the inclusion of the temporary formation of dumbbell-shaped fullerene molecules at low collision velocities.
Detail
Near-ultraviolet photon-counting dual-comb spectroscopy
Food and Bioprocess Technology ( IF 5.581 ) Pub Date: 2023-07-24 , DOI: arxiv-2307.12869
Ultraviolet spectroscopy provides unique insights into the structure of matter with applications ranging from fundamental tests to photochemistry in the earth's atmosphere and astronomical observations from space telescopes. At longer wavelengths, dual-comb spectroscopy with two interfering laser frequency combs has evolved into a powerful technique that can offer simultaneously a broad spectral range and very high resolution. Here we demonstrate a photon-counting approach that can extend the unique advantages of this method into ultraviolet regions where nonlinear frequency-conversion tends to be very inefficient. Our spectrometer, based on two frequency combs of slightly different repetition frequencies, provides broad span, high resolution, frequency calibration within the accuracy of an atomic clock, and overall consistency of the spectra. We demonstrate a signal-to-noise ratio at the quantum limit and optimal use of the measurement time, provided by the multiplex recording of all spectral data on a single photo-counter. Our initial experiments are performed in the near-ultraviolet and in the visible spectral ranges with alkali-atom vapor, with a power per comb line as low as a femtowatt. This crucial step towards precision broadband spectroscopy at short wavelengths clears the path to extreme-ultraviolet dual-comb spectroscopy and, more generally, generates a new realm of applications for diagnostics at photon level, as encountered e.g., when driving single atoms or molecules.
Detail
Greater Transferability and Accuracy of Norm-conserving Pseudopotentials using Nonlinear Core Corrections
Food and Bioprocess Technology ( IF 5.581 ) Pub Date: 2023-07-19 , DOI: arxiv-2307.09717
We present an investigation into the transferability of pseudopotentials (PPs) with a nonlinear core correction (NLCC) using the Goedecker, Teter, and Hutter (GTH) protocol across a range of pure GGA, meta-GGA and hybrid functionals, and their impact on thermochemical and non-thermochemical properties. The GTH-NLCC PP for the PBE density functional demonstrates remarkable transferability to the PBE0 and $\omega$B97X-V exchange-correlation functionals, and relative to no NLCC, improves agreement significantly for thermochemical benchmarks compared to all-electron calculations. On the other hand, the B97M-rV meta-GGA functional performs poorly with the PBE-derived GTH-NLCC PP, which is mitigated by reoptimizing the NLCC parameters for this specific functional. The findings reveal that atomization energies exhibit the greatest improvements from use of the NLCC, which thus provides an important correction needed for covalent interactions relevant to applications involving chemical reactivity. Finally we test the NLCC-GTH PPs when combined with medium-size TZV2P molecularly optimized (MOLOPT) basis sets which are typically utilized in condensed phase simulations, and show that they lead to consistently good results when compared to all-electron calculations for atomization energies, ionization potentials, barrier heights, and non-covalent interactions, but lead to somewhat larger errors for electron affinities.
Detail
Separations in Solutions Based on Electric Field Induced Dielectric Polarization of Molecules
Food and Bioprocess Technology ( IF 5.581 ) Pub Date: 2023-07-17 , DOI: arxiv-2307.08860
The electric field dielectric polarization-based separations mechanism represents a novel method for separating solutions at small length scales that is notably efficient. An applied electric field as low as $\mathrm{0.4~MV/m}$ across a $\mathrm{10~\mu m}$ channel increases the concentration inside the low electric field region by $\approx \mathrm{40}\%$ relative to the high electric field region. This concentration change is two orders of magnitude higher than the estimated change predicted using the classical equilibrium thermodynamics for the same electric field. The deviation between the predicted and the experimental results suggests that the change in volumetric electric field energy with solute concentration is insufficient to explain this phenomenon. The study also explores the effect of varying strength of electric field and frequency of supplied voltage on the polarization-based separation efficiency. While the increase in the former increases the separation efficiency, the increase in the latter reduces the degree of concentration change due to ineffective charging.
Detail
Testing the Quantum of Entropy
Food and Bioprocess Technology ( IF 5.581 ) Pub Date: 2023-07-19 , DOI: arxiv-2307.09914
Experimental and theoretical results about entropy limits for macroscopic and single-particle systems are reviewed. It is clarified when it is possible to speak about a quantum of entropy, given by the Boltzmann constant k, and about a lower entropy limit $S \geq k \ln 2$. Conceptual tensions with the third law of thermodynamics and the additivity of entropy are resolved. Black hole entropy is also surveyed. Further claims for vanishing entropy values are shown to contradict the requirement of observability, which, as possibly argued for the first time, also implies $S \geq k \ln 2$. The uncertainty relations involving the Boltzmann constant and the possibility of deriving thermodynamics from the existence of a quantum of entropy enable one to speak about a principle of the entropy limit that is valid across nature.
Detail
DiVincenzo-like criteria for autonomous quantum machines
Food and Bioprocess Technology ( IF 5.581 ) Pub Date: 2023-07-17 , DOI: arxiv-2307.08739
Controlled quantum machines have matured significantly. A natural next step is to grant them autonomy, freeing them from timed external control. For example, autonomy could unfetter quantum computers from classical control wires that heat and decohere them; and an autonomous quantum refrigerator recently reset superconducting qubits to near their ground states, as is necessary before a computation. What conditions are necessary for realizing useful autonomous quantum machines? Inspired by recent quantum thermodynamics and chemistry, we posit conditions analogous to DiVincenzo's criteria for quantum computing. Our criteria are intended to foment and guide the development of useful autonomous quantum machines.
Detail
The valence and Rydberg states of difluoromethane: A combined experimental vacuum ultraviolet spectrum absorption and theoretical study by ab initio configuration interaction and density functional computations
Food and Bioprocess Technology ( IF 5.581 ) Pub Date: 2023-07-25 , DOI: arxiv-2307.13354
A new synchrotron study for CH$_2$F$_2$ from has been combined with earlier data. The onset of absorption, band I and also band IV, is resolved into broad vibrational peaks, which contrast with the continuous absorption previously claimed. A new theoretical analysis, using a combination of time dependent density functional theory (TDDFT) calculations and complete active space self-consistent field, leads to a major new interpretation. Adiabatic excitation energies (AEEs) and vertical excitation energies, evaluated by these methods, are used to interpret the spectra in unprecedented detail using theoretical vibronic analysis. This includes both Franck-Condon (FC) and Herzberg-Teller (HT) effects on cold and hot bands. These results lead to the re-assignment of several known excited states and the identification of new ones. The lowest calculated AEE sequence for singlet states is 1$^1$B$_1$ $\sim$ 1$^1$A$_2$ < 2$^1$B$_1$ < 1$^1$A$_1$ < 2$^1$A$_1$ < 1$^1$B$_2$ < 3$^1$A$_1$ < 3$^1$B$_1$. These, together with calculated higher energy states, give a satisfactory account of the principal maxima observed in the VUV spectrum. Basis sets up to quadruple zeta valence with extensive polarization are used. The diffuse functions within this type of basis generate both valence and low-lying Rydberg excited states. The optimum position for the site of further diffuse functions in the calculations of Rydberg states is shown to lie on the H-atoms. The routine choice on the F-atoms is shown to be inadequate for both CHF$_3$ and CH$_2$F$_2$. The lowest excitation energy region has mixed valence and Rydberg character. TDDFT calculations show that the unusual structure of the onset arises from the near degeneracy of 1$^1$B$_1$ and 1$^1$A$_2$ valence states, which mix in symmetric and antisymmetric combinations.
Detail
Non-destructive inelastic recoil spectroscopy of a single molecular ion: a versatile tool toward precision action spectroscopy
Food and Bioprocess Technology ( IF 5.581 ) Pub Date: 2023-07-22 , DOI: arxiv-2307.11977
We demonstrate a novel single molecule technique that is compatible with high precision measurements and obtain the spectrum of two molecular ion species. While the current result yields modest spectral resolution due to a broad light source, we expect the method to ultimately provide resolution comparable to quantum logic methods with significantly less stringent requirements. Adaptations of this technique will prove useful in a wide range of precision spectroscopy arenas including the search for parity violating effects in chiral molecules.
Detail
Formulation and Implementation of Frequency-Dependent Linear Response Properties with Relativistic Coupled Cluster Theory for GPU-accelerated Computer Architectures
Food and Bioprocess Technology ( IF 5.581 ) Pub Date: 2023-07-26 , DOI: arxiv-2307.14296
We present the development and implementation of the relativistic coupled cluster linear response theory (CC-LR) which allows the determination of molecular properties arising from time-dependent or time-independent electric, magnetic, or mixed electric-magnetic perturbations (within a common gauge origin), and take into account the finite lifetime of excited states via damped response theory. We showcase our implementation, which is capable to offload intensive tensor contractions onto graphical processing units (GPUs), in the calculation of: \textit{(a)} frequency-(in)dependent dipole-dipole polarizabilities of IIB atoms and selected diatomic molecules, with a emphasis on the calculation of valence absorption cross-sections for the I$_2$ molecule;\textit{(b)} indirect spin-spin coupling constants for benchmark systems such as the hydrogen halides (HX, X = F-I) as well the H$_2$Se-H$_2$O dimer as a prototypical system containing hydrogen bonds; and \textit{(c)} optical rotations at the sodium D line for hydrogen peroxide analogues (H$_{2}$Y$_{2}$, Y=O, S, Se, Te). Thanks to this implementation, we are able show the similarities in performance--but often the significant discrepancies--between CC-LR and approximate methods such as density functional theory (DFT). Comparing standard CC response theory with the equation of motion formalism, we find that, for valence properties such as polarizabilities, the two frameworks yield very similar results across the periodic table as found elsewhere in the literature; for properties that probe the core region such as spin-spin couplings, we show a progressive differentiation between the two as relativistic effects become more important. Our results also suggest that as one goes down the periodic table it may become increasingly difficult to measure pure optical rotation at the sodium D line, due to the appearance of absorbing states.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术3区 FOOD SCIENCE & TECHNOLOGY 食品科技2区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
7.10 54 Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
http://www.editorialmanager.com/fabt/